molecular formula C9H10F3NO B2847479 N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine CAS No. 1557118-32-7

N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine

Cat. No.: B2847479
CAS No.: 1557118-32-7
M. Wt: 205.18
InChI Key: DEMLQIXIOMGTBA-UHFFFAOYSA-N
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Description

N-{1-[3-(Trifluoromethyl)phenyl]ethyl}hydroxylamine is a chemical reagent of interest for use in organic synthesis and pharmaceutical research. This compound belongs to a class of organic molecules known to include potent bioactive structures. The trifluoromethylphenyl group is a common pharmacophore found in compounds with various biological activities . The hydroxylamine functional group is a versatile synthetic intermediate; for instance, structurally similar hydroxylamine compounds are known to serve as key intermediates in synthetic pathways and have been identified as ligands for specific protein targets, such as transthyretin . Researchers might explore this compound as a novel building block for developing small molecule candidates or as a precursor for more complex chemical entities. Its potential applications could span the creation of libraries for high-throughput screening in drug discovery or the synthesis of agrochemicals, given that related trifluoromethylphenyl derivatives have been investigated for their herbicidal properties . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]ethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-6,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMLQIXIOMGTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halobenzotrifluoride Isomer Preparation

Benzotrifluoride undergoes halogenation (bromination or chlorination) to yield a meta-rich isomeric mixture (96% meta, 3% para, 1% ortho). This selectivity arises from the electron-withdrawing trifluoromethyl group directing electrophilic substitution to the meta position.

Grignard Reagent Synthesis

The halogenated mixture reacts with magnesium in tetrahydrofuran (THF) under nitrogen, catalyzed by iodine or ethylene dibromide:
$$
\text{C}7\text{H}4\text{F}3\text{X} + \text{Mg} \xrightarrow{\text{THF, I}2} \text{C}7\text{H}4\text{F}_3\text{MgX} \quad (\text{X = Cl, Br})
$$
Key parameters:

  • Temperature: 40–50°C
  • Catalyst: 0.5–1.0 wt% iodine
  • Yield: >95% Grignard formation (confirmed by GLC).

Ketene Addition via Transition Metal Catalysis

The Grignard reagent reacts with ketene (CH$$2$$=C=O) in aromatic hydrocarbons (toluene, xylene) using a transition metal–ligand–acid complex:
$$
\text{C}
7\text{H}4\text{F}3\text{MgX} + \text{CH}2\text{CO} \xrightarrow{\text{Fe(AcAc)}3, \text{AcOH}} \text{C}9\text{H}7\text{F}_3\text{O}
$$
Conditions :

  • Temperature: −10°C to 0°C
  • Catalyst: Iron(III) acetylacetonate (0.5 mol%) with acetic acid
  • Solvent: Toluene
  • Yield: 75–85%.

Oximation of 3-Trifluoromethyl Acetophenone

The intermediate ketone is converted to the oxime using hydroxylamine salts:

Reaction Mechanism

$$
\text{C}9\text{H}7\text{F}3\text{O} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOH}} \text{C}9\text{H}9\text{F}3\text{NO} + \text{H}2\text{O} + \text{NaCl}
$$
Optimized Protocol :

  • Dissolve 3-trifluoromethyl acetophenone (1.0 eq) in ethanol.
  • Add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.3 eq).
  • Reflux at 40–45°C for 5–7 hours.

Purification

Crude product is crystallized from cyclopentane or cyclohexane, achieving:

  • Purity: >99% (HPLC)
  • Yield: 80–85%.

Comparative Analysis of Synthetic Routes

Parameter Patent Method n-BuLi/AcCl Method
Steps 3 5–7
Temperature Range −10°C to 50°C −70°C to 25°C
Catalyst Cost Low (Fe-based) High (Cu, n-BuLi)
Isomer Separation Not required Required
Environmental Impact Moderate High (cryogenic waste)
Overall Yield 78–85% 50–60%

The patent method reduces isomer separation needs by leveraging the meta-directing effect of CF$$_3$$, whereas older routes (e.g., nitration/diazotization) require distillation to remove para/ortho byproducts.

Challenges and Innovations

Impurity Control

The patent method limits unknown impurities to <0.1% via:

  • Crystallization Solvents : Cyclic hydrocarbons preferentially isolate the meta-oxime.
  • Ligand-Acid Complexes : Suppress ketene polymerization, enhancing regioselectivity.

Scalability Considerations

  • Grignard Stability : THF solvent prevents premature decomposition.
  • Ketene Handling : In situ generation minimizes safety risks.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances biological activity and pharmacokinetic properties.

Case Study: Synthesis of Antibacterial Agents
Research has demonstrated that derivatives of hydroxylamines, including this compound, exhibit antibacterial and antifungal properties. A study published in ResearchGate investigated the synthesis and antimicrobial screening of trifluorinated compounds, highlighting the efficacy of such derivatives against various pathogens .

Table 1: Antimicrobial Activity of Hydroxylamine Derivatives

CompoundActivity Against BacteriaActivity Against Fungi
This compoundModerateLow
Other Hydroxylamine DerivativesHighModerate

Agrochemical Applications

The compound is also recognized for its role as an intermediate in the synthesis of agrochemicals. Specifically, it is involved in the production of pesticides and herbicides that require trifluoromethyl groups for enhanced efficacy.

Case Study: Trifluoromethylated Agrochemicals
The synthesis process for trifluoromethylated agrochemicals often utilizes this compound as a key reagent. The introduction of the trifluoromethyl group significantly improves the biological activity of these compounds, making them more effective against pests .

Materials Science Applications

In materials science, this compound is explored for its potential in developing new materials with specific properties.

Case Study: Polymer Modifications
Research indicates that incorporating hydroxylamines into polymer matrices can enhance their thermal stability and mechanical properties. The trifluoromethyl group contributes to improved hydrophobicity and chemical resistance, making these polymers suitable for demanding applications .

Table 2: Properties of Modified Polymers

Polymer TypeModification TypeEnhanced Property
PolyurethaneHydroxylamine incorporationIncreased durability
PolystyreneTrifluoromethylationImproved chemical resistance

Synthetic Pathways and Innovations

The synthesis of this compound involves several innovative methods that enhance yield and purity.

Synthesis Process Overview
Recent patents describe various synthetic routes that minimize by-products and optimize reaction conditions. For instance, a method involving the reaction of trifluoromethyl acetophenone with hydroxylamine salts has shown high yields with minimal impurities .

Mechanism of Action

The mechanism of action of N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect pathways involved in inflammation, microbial growth, and other biological processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Functional Groups

Compound Name Core Structure Functional Groups Key Substituents
N-{1-[3-(Trifluoromethyl)phenyl]ethyl}hydroxylamine Ethyl-hydroxylamine -NH-OH (hydroxylamine) 3-(Trifluoromethyl)phenyl
3-Chloro-N-phenyl-phthalimide Phthalimide Imide (-CONCO-) 3-Chlorophenyl
Dopamine HCl Phenethylamine -NH₂ (amine), -OH (phenolic) 3,4-Dihydroxyphenyl
Cinacalcet Intermediate (X) Propanamide -CONH- (amide) 3-(Trifluoromethyl)phenyl, naphthyl
N-[1-[3-(Trifluoromethyl)phenyl]ethylidene]hydroxylamine (Oxime) Ethylidene-hydroxylamine (oxime) -N=OH (oxime) 3-(Trifluoromethyl)phenyl

Key Observations :

  • Hydroxylamine vs. Oxime : The target compound’s hydroxylamine group (-NH-OH) is more nucleophilic and less stable than its oxime counterpart (-N=OH), which is stabilized by resonance .
  • Trifluoromethyl vs. Chlorine : The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to the electron-withdrawing -Cl in 3-chloro-N-phenyl-phthalimide .
  • Amide vs. Hydroxylamine : Cinacalcet’s intermediate (X) contains an amide group, which is less reactive under acidic conditions than hydroxylamine .
Electronic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Water) Stability
This compound ~235.2 ~2.5 Low (lipophilic -CF₃) Sensitive to oxidation
3-Chloro-N-phenyl-phthalimide 257.7 ~3.0 Very low (crystalline) Stable under anhydrous conditions
Dopamine HCl 189.6 ~0.5 High (polar -OH groups) Oxidizes readily in air
Cinacalcet Intermediate (X) ~408.9 ~4.2 Low (aromatic groups) Stable at room temperature
Oxime Derivative () ~233.2 ~2.8 Moderate More stable than hydroxylamine

Key Observations :

  • The -CF₃ group in the target compound increases logP compared to dopamine HCl, suggesting greater membrane permeability .
  • Hydroxylamines are prone to oxidation, whereas phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) exhibit higher thermal stability due to their rigid aromatic structure .

Biological Activity

N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₀F₃NO and a molecular weight of 205.18 g/mol. The compound features a hydroxylamine functional group attached to an ethyl chain, which is further substituted with a trifluoromethylphenyl group. The trifluoromethyl group enhances the electron-withdrawing properties of the phenyl ring, influencing both reactivity and biological activity.

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The hydroxylamine moiety can form covalent bonds with nucleophilic sites in proteins, leading to modifications that can affect enzymatic activities and signaling pathways associated with inflammation and oxidative stress.

Key Mechanisms:

  • Covalent Bond Formation : Interaction with nucleophilic residues in proteins.
  • Enzyme Inhibition : Potential inhibition of enzymes linked to oxidative stress.
  • Redox Reactions : Participation in redox processes, impacting cellular metabolism.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative damage.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit pathways associated with inflammation, making it a candidate for further pharmacological exploration.
  • Antimicrobial Properties : There are indications that the compound may exhibit antimicrobial activity against certain pathogens, although detailed studies are still required to confirm these effects.

Case Studies

  • Antioxidant Activity Study :
    A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results showed significant radical scavenging activity compared to standard antioxidants.
  • Anti-inflammatory Mechanism :
    In vitro assays demonstrated that this compound reduced nitric oxide production in macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent.
  • Enzyme Inhibition :
    The compound was tested against various enzymes involved in oxidative stress pathways. It showed promising inhibition of certain enzymes at micromolar concentrations.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar hydroxylamine derivatives:

Compound NameMolecular FormulaAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundC₉H₁₀F₃NOHighModerateModerate
O-(1-(3-(Trifluoromethyl)phenyl)ethyl)hydroxylamineC₉H₁₀F₃NOModerateLowLow
N-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamineC₉H₁₀F₃NOLowModerateHigh

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine, and how can reaction conditions be optimized for higher yields?

  • Answer : The compound is synthesized via condensation of 1-[3-(trifluoromethyl)phenyl]ethanone with hydroxylamine hydrochloride under acidic conditions (e.g., HCl in ethanol/water). Optimization involves adjusting temperature (60–80°C), reaction time (6–12 hours), and stoichiometric ratios. Yields are monitored by TLC or HPLC, with purification via recrystallization from ethanol .

Q. What analytical techniques are most effective for confirming the structural identity and purity of this compound?

  • Answer : Structural confirmation uses:

  • 1H/13C NMR : To verify oxime formation (C=N peak) and trifluoromethyl group presence (δ ~120 ppm in 19F NMR).
  • FT-IR : C=N stretch near 1600 cm⁻¹.
  • HPLC : Purity assessment with a C18 column (acetonitrile/water mobile phase) and UV detection at 255 nm .

Q. How should this compound be stored to ensure long-term stability?

  • Answer : Store at -20°C in airtight containers under inert gas (N2/Ar) to prevent hydrolysis and oxidation. Stability studies on similar oximes show ≥5-year integrity when protected from light and moisture .

Advanced Research Questions

Q. What contradictory findings exist regarding the reactivity of this compound in nucleophilic addition reactions, and how can these discrepancies be resolved?

  • Answer : Discrepancies in regioselectivity during Michael additions may arise from solvent polarity. Systematic studies comparing polar aprotic (DMF) vs. non-polar (THF) solvents, coupled with 1H NMR kinetic monitoring, can elucidate mechanistic pathways .

Q. How can computational modeling predict the tautomeric equilibrium between oxime and nitroso forms under physiological conditions?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level with solvent effects (PCM model) calculates energy differences. Experimental validation via variable-temperature NMR in DMSO-d6 confirms computational predictions .

Q. What strategies address challenges in crystallizing this compound for X-ray diffraction analysis?

  • Answer : Slow vapor diffusion using dichloromethane/hexane at 4°C promotes crystallization. Compare with Cambridge Structural Database (CSD) entries of related trifluoromethyl oximes to refine lattice parameters .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and interaction with biological targets?

  • Answer : The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability. Comparative studies with non-fluorinated analogs using surface plasmon resonance (SPR) reveal binding affinity differences to enzymes like cytochrome P450 .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects.
  • Data Contradiction Analysis : Employ control experiments with isotopic labeling (e.g., 15N-hydroxylamine) to trace reaction pathways.
  • Computational Validation : Cross-check DFT results with spectroscopic data (e.g., UV-Vis for tautomer ratios).

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